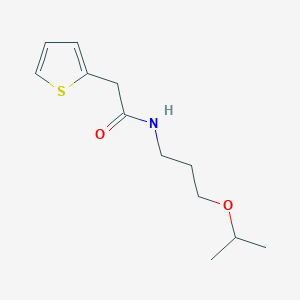![molecular formula C20H26N2O3S2 B5236660 N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide, commonly known as MTIP, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. MTIP belongs to the class of compounds known as piperidine sulfonamides, which have been shown to have a wide range of pharmacological activities.
作用机制
MTIP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues throughout the body. The sigma-1 receptor is involved in the regulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and the unfolded protein response. By modulating these pathways, MTIP has been shown to have a wide range of pharmacological effects, including analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
MTIP has been shown to have a wide range of biochemical and physiological effects, including the modulation of calcium signaling, protein kinase C signaling, and the unfolded protein response. In addition, MTIP has been shown to have analgesic, anxiolytic, and antidepressant effects, which are likely mediated through its binding to the sigma-1 receptor.
实验室实验的优点和局限性
One of the main advantages of using MTIP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of using MTIP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on MTIP. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists, which could be used to further elucidate the physiological and pharmacological functions of this receptor. In addition, there is growing interest in the potential use of sigma-1 receptor modulators in the treatment of various medical conditions, including neuropathic pain, depression, and anxiety disorders. Further research in these areas could lead to the development of new and more effective treatments for these conditions.
合成方法
The synthesis of MTIP involves several steps, including the reaction of 3-methylbenzoyl chloride with piperidine, followed by the reaction of the resulting product with 5-methyl-2-thiophenesulfonyl chloride. The final product is obtained through the reaction of the intermediate with propanoic acid.
科学研究应用
MTIP has been studied for its potential use in treating various medical conditions, including addiction, anxiety, depression, and neuropathic pain. In particular, MTIP has been shown to have a high affinity for the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, memory, and mood regulation.
属性
IUPAC Name |
N-(3-methylphenyl)-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15-4-3-5-18(14-15)21-19(23)8-7-17-10-12-22(13-11-17)27(24,25)20-9-6-16(2)26-20/h3-6,9,14,17H,7-8,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUBQZMHSBFPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)



![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)



![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)